2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide is 394.18273264 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide and its derivatives are subject to various syntheses and structural analyses to explore their potential applications in scientific research, particularly in medicinal chemistry and material science. For instance, the synthesis and characterization of related compounds often involve complex procedures to elucidate their chemical structures and properties. These procedures can include molecular docking analysis for potential anticancer applications, as demonstrated by Sharma et al. (2018), who synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, confirming its structure through spectroscopic techniques and evaluated its anticancer activity via in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Biological Activities
The evaluation of biological activities is a significant aspect of research for compounds like 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide. Studies often focus on their potential antimicrobial, antifungal, and plant growth-regulating activities. Liu et al. (2005) synthesized novel triazole compounds containing thioamide groups, demonstrating antifungal and plant growth regulating activities, highlighting the diverse biological applications of such compounds (Liu et al., 2005).
Antitumor and Antimicrobial Evaluation
Further research into the derivatives of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide involves their antitumor and antimicrobial potential. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for antitumor activity against various human tumor cell lines, demonstrating the significance of these compounds in developing new therapeutic agents (Yurttaş et al., 2015).
Molecular Modeling and Pharmacological Evaluation
Molecular modeling and pharmacological evaluation are crucial for understanding the mechanism of action and enhancing the efficacy of compounds like 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide. Shkair et al. (2016) designed and synthesized substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents, which included detailed molecular modeling studies to reveal their specificity against the COX-2 enzyme (Shkair et al., 2016).
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-5-26-21(18-8-6-16(4)7-9-18)24-25-22(26)28-14-20(27)23-19-12-10-17(11-13-19)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZBGVSBPAMKQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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